2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring fused with a triazole ring, along with a phenyl group and a pyrrolidine moiety, making it a versatile molecule for chemical and biological studies.
Mechanism of Action
Target of Action
The compound “2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” contains several structural motifs common in bioactive molecules, such as the phenyl and pyrrolidinyl groups. These groups are often involved in interactions with biological targets such as enzymes or receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many bioactive compounds act by modulating the activity of enzymes or receptors involved in critical cellular pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its size, charge, and hydrophobicity. These factors influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of Triazole Ring: The triazole ring is often formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The phenyl group and pyrrolidine moiety are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, known for their antifungal properties.
Phenylpyrrolidine Derivatives: Compounds such as phenylpiracetam, which have cognitive-enhancing effects.
Uniqueness
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of thiazole and triazole rings, along with the phenyl and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-ethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-13-18-17-21(19-13)16(22)15(23-17)14(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-5,8-9,14,22H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBHGQWSQEIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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